(S)-(+)-3-Methyl-2-butanol

Übersicht

Beschreibung

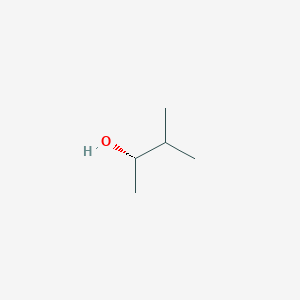

(S)-(+)-3-Methyl-2-butanol is a chiral alcohol with the molecular formula C5H12O. It is an optically active compound, meaning it can rotate plane-polarized light. This compound is commonly used in organic synthesis and as a chiral building block in the production of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-(+)-3-Methyl-2-butanol can be synthesized through several methods. One common approach is the asymmetric reduction of 3-methyl-2-butanone using chiral catalysts. This method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to achieve high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of sugars using specific strains of microorganisms that can selectively produce the desired enantiomer. This biotechnological approach is advantageous due to its high selectivity and environmentally friendly nature.

Analyse Chemischer Reaktionen

Oxidation Reactions

(S)-(+)-3-Methyl-2-butanol undergoes oxidation to form 3-methyl-2-butanone (methyl isopropyl ketone). Key systems include:

Catalytic Dehydrogenation

-

Cu/SiO₂ Catalysts : Achieves 88% conversion at 280°C with 99% selectivity to 3-methyl-2-butanone . The reaction follows first-order kinetics with an activation energy of 92.4 kJ/mol .

-

Ruthenium Complexes : [(η⁶-p-cymene)Ru(II)Cl] catalysts in isopropyl alcohol at 82°C yield 88% alcohol product via ketone reduction, demonstrating reversible redox behavior .

Chemical Oxidants

-

Chromium-based oxidants (CrO₃ in acetic acid) and KMnO₄ in aqueous solutions efficiently oxidize the alcohol to the corresponding ketone, though environmental concerns limit industrial use .

Reduction Reactions

The compound can be reduced to 3-methyl-2-butane under strong reducing conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Converts the alcohol to its corresponding alkane in anhydrous ether, though competing elimination pathways may occur.

Acid-Catalyzed Dehydration

Dehydration produces three alkenes via carbocation intermediates :

| Product | Mechanism Pathway | Yield (%)* |

|---|---|---|

| 2-Methyl-2-butene | Tertiary carbocation | 60–70 |

| 3-Methyl-1-butene | Hydride shift → secondary | 20–25 |

| 2-Methyl-1-butene | Secondary carbocation | 10–15 |

*Yields vary with acid strength and temperature.

Mechanistic Steps :

-

Protonation : Hydroxyl group becomes a better leaving group.

-

Carbocation Formation : Loss of water generates a secondary carbocation.

-

Rearrangements : Hydride shifts stabilize the carbocation (e.g., secondary → tertiary).

Substitution Reactions

Nucleophilic substitution reactions proceed under acidic conditions:

-

HCl/H₂SO₄ : Replace the hydroxyl group with halides or other nucleophiles, though steric hindrance at the chiral center limits SN2 pathways .

Thermochemical Data

Key thermodynamic parameters from NIST :

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| C₅H₁₂O → C₅H₁₀O + H₂ (Dehydrogenation) | +53.8 ± 1.6 | +86.2 |

| Proton Affinity (Gas Phase) | 1559 ± 8.4 | 1532 ± 8.8 |

Equilibrium constants favor ketone formation at elevated temperatures (Kₚ = 0.21 at 280°C) .

Stereochemical Considerations

The (S)-configuration induces stereoselectivity in reactions:

Wissenschaftliche Forschungsanwendungen

Solvent in Organic Chemistry

(S)-(+)-3-Methyl-2-butanol is utilized as a polar solvent due to its ability to dissolve a wide range of organic compounds. Its solvent properties make it valuable in various chemical reactions and extractions.

Biochemical Studies

In proteomics research, this compound serves as a biochemical reference compound. It is used to study the interactions of proteins and other biomolecules, providing insights into metabolic pathways and enzyme activities .

Microbial Volatile Organic Compounds Analysis

This compound has been employed as a reference for microbially produced volatile organic compounds in gas chromatography-mass spectrometry (GC-MS) analyses. It helps in identifying microbial metabolites produced under different environmental conditions .

Natural Product Research

This compound is found in various natural sources, including fruits and alcoholic beverages. It contributes to the flavor and aroma profiles of these products, making it relevant in food science and flavor chemistry .

Case Study 1: Microbial Volatile Analysis

A study investigated the production of volatile compounds from mixed microbial cultures on building materials under varying humidity conditions. This compound was identified as one of the significant metabolites produced by certain fungal species, highlighting its role in indoor air quality assessments .

Case Study 2: Flavor Component in Food Products

Research has shown that this compound contributes to the sensory characteristics of various alcoholic beverages and fruits. Its presence enhances the overall flavor profile, making it a target for food scientists looking to optimize product formulations .

Wirkmechanismus

The mechanism by which (S)-(+)-3-Methyl-2-butanol exerts its effects is primarily through its interaction with enzymes and other biological molecules. As a chiral alcohol, it can participate in stereospecific reactions, influencing the outcome of enzymatic processes. The molecular targets and pathways involved include various oxidoreductases and transferases that recognize the specific stereochemistry of the compound.

Vergleich Mit ähnlichen Verbindungen

®-(-)-3-Methyl-2-butanol: The enantiomer of (S)-(+)-3-Methyl-2-butanol, which has different optical activity and potentially different biological effects.

2-Methyl-2-butanol: A structural isomer with different physical and chemical properties.

3-Methyl-1-butanol: Another isomer with a different position of the hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to participate in stereospecific reactions distinguishes it from its isomers and other similar compounds.

Biologische Aktivität

(S)-(+)-3-Methyl-2-butanol, also known as 3-methylbutan-2-ol, is a secondary alcohol with the molecular formula and CAS number 598-75-4. This compound is notable for its presence in various biological systems and its potential applications in food and beverage industries. This article discusses its biological activity, including its metabolic pathways, effects on microorganisms, and potential therapeutic roles.

3-Methyl-2-butanol has a fruity aroma and is found in significant concentrations in beer and other alcoholic beverages. It is classified as a secondary alcohol, which influences its biological interactions and applications. The structural formula can be represented as follows:

Yeast Metabolism

Research indicates that this compound is produced by the yeast Saccharomyces cerevisiae during fermentation processes. It is a byproduct of amino acid metabolism, particularly from leucine degradation. This metabolic pathway illustrates its role in yeast physiology and its contribution to the flavor profile of fermented products .

Antimicrobial Properties

Studies have demonstrated that 3-methyl-2-butanol exhibits antimicrobial activity against various microorganisms. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential applications in food preservation and safety .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | 10 |

Effects on Human Health

The compound has been investigated for its effects on human health, particularly regarding its potential neuroprotective properties. Some studies suggest that it may play a role in modulating neurotransmitter levels, which could have implications for conditions such as anxiety and depression .

Case Study 1: Fermentation Process Optimization

In a study aimed at optimizing fermentation processes for beer production, researchers found that varying concentrations of this compound significantly affected the sensory qualities of the final product. Higher concentrations were associated with enhanced fruity notes, which are desirable in certain beer styles .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound in food products. The results indicated that incorporating this compound into meat products could reduce microbial load significantly, thereby extending shelf life without compromising flavor .

Eigenschaften

IUPAC Name |

(2S)-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMTQWGSQIYOW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-66-4 | |

| Record name | (+)-3-Methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of (S)-(+)-3-Methyl-2-butanol influence the stereoselectivity of its addition to methylphenylketene?

A1: The research by [] demonstrates that this compound exhibits high 1,4-asymmetric induction when added to methylphenylketene. This means that the spatial arrangement of atoms in the (S)-enantiomer of the alcohol leads to a preferential formation of one specific diastereomer in the product. The study attributes this selectivity to the unique interactions between the chiral alcohol and the ketene during the addition reaction. Density functional theory (DFT) calculations were crucial in modeling these interactions and providing a quantitative understanding of the observed stereoselectivity. Specifically, the calculations revealed that the lowest energy transition states leading to the product are those where the this compound approaches the ketene from a specific orientation, dictated by its chirality. These findings highlight the importance of chirality in controlling the stereochemical outcome of chemical reactions, a crucial aspect in the development of pharmaceuticals and other chiral molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.